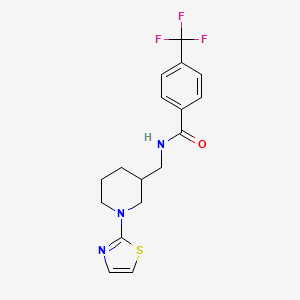

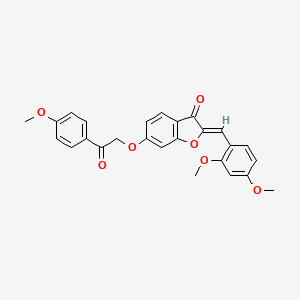

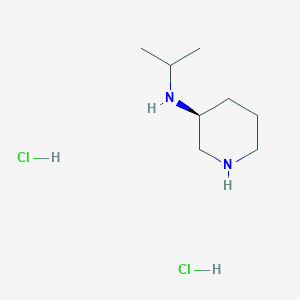

![molecular formula C23H22N2O5 B2540855 N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide CAS No. 872612-89-0](/img/structure/B2540855.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide" is a benzofuran derivative, which is a class of compounds known for their diverse biological activities. Benzofuran derivatives have been synthesized and studied for various applications, including their potential as cholinesterase inhibitors and antimicrobial agents .

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves cascade reactions, such as the sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization, which allows for the efficient synthesis of 2-benzofuran-2-ylacetamides . Another method includes the reaction of salicylaldehyde derivatives with ethyl bromoacetate, followed by hydrolysis and amidation, to produce benzofuran carboxamide derivatives . Additionally, base-controlled cyclization of N-phenoxyamides has been used to construct benzofuran derivatives under metal-free conditions .

Molecular Structure Analysis

Benzofuran derivatives exhibit a core structure consisting of a fused benzene and furan ring. The molecular structure of these compounds can be confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry . The presence of substituents on the benzofuran core, such as the carboxamide group, can significantly influence the compound's chemical properties and biological activity.

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions, including cyclocondensation, which is used to synthesize novel benzofuran-2-yl derivatives with potential antimicrobial properties . The Rh/Co relay catalyzed C-H functionalization/annulation is another reaction that allows the construction of benzofuran scaffolds with a quaternary center, demonstrating the versatility of these compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The introduction of different substituents can lead to compounds with varying solubility, stability, and reactivity. The biological activities of these compounds, such as cholinesterase inhibitory activity and antimicrobial effects, are also determined by their chemical properties . The ability of some benzofuran derivatives to inhibit Aβ self-aggregation suggests their potential application in the treatment of neurodegenerative diseases .

Scientific Research Applications

Synthesis and Antimicrobial Applications

Synthesis, Characterization, and Antimicrobial Screening : Benzofuran derivatives have been synthesized and characterized with a focus on their in vitro antimicrobial activity. These compounds exhibit significant activity against pathogenic bacteria such as S. aureus and E. coli, showcasing their potential in developing new antimicrobial agents (Idrees et al., 2020).

Anti-Inflammatory and Analgesic Agents

Synthesis of Novel Benzodifuranyl Derivatives : Derivatives of benzodifuranyl have been developed as potent anti-inflammatory and analgesic agents. These compounds inhibit cyclooxygenase (COX-1/COX-2), indicating their utility in treating inflammatory conditions and pain management (Abu‐Hashem et al., 2020).

Antiviral and Antitumor Activity

Synthesis and Biological Evaluation of Pyrazole- and Tetrazole-related C-nucleosides : New C-nucleosides with modified sugar moieties have been synthesized, demonstrating moderate inhibitors of tumor cell lines, providing insights into their potential antitumor and antiviral applications (Popsavin et al., 2002).

Antioxidant Activity

Synthesis and Antioxidant Studies of Novel N-substituted Benzyl/Phenyl Derivatives : Research into N-substituted benzyl/phenyl derivatives of benzothiazine has highlighted their significant antioxidant properties. This indicates their potential in combating oxidative stress-related diseases (Ahmad et al., 2012).

Binding Studies and Chemical Interactions

BSA Binding Studies of New Benzamides : The interaction between newly synthesized benzamides and bovine serum albumin (BSA) has been explored, providing insights into their potential pharmacological interactions and bioavailability (Prashanth et al., 2013).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-[(2-cyclopentylacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5/c26-20(11-14-5-1-2-6-14)25-21-16-7-3-4-8-17(16)30-22(21)23(27)24-15-9-10-18-19(12-15)29-13-28-18/h3-4,7-10,12,14H,1-2,5-6,11,13H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYIAVXDCKJWJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

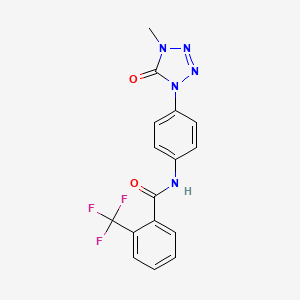

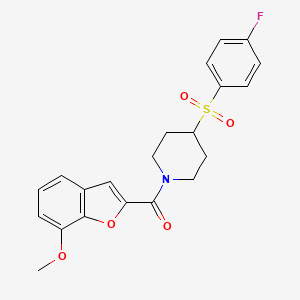

![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)

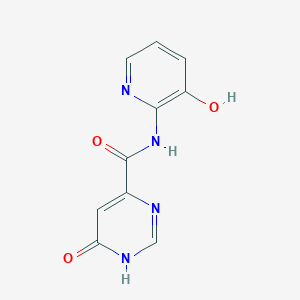

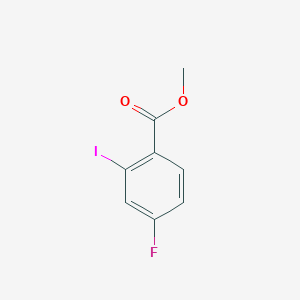

![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)

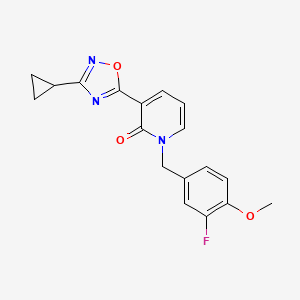

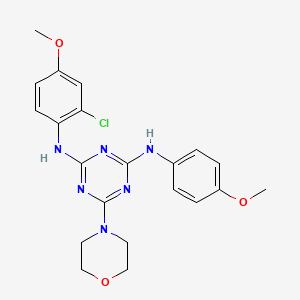

![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)